REACTION_CXSMILES
|
[OH:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][CH2:9][OH:10])=[CH:4][C:3]=1[N:11]1[N:15]=[C:14]2[CH:16]=[CH:17][CH:18]=[CH:19][C:13]2=[N:12]1.[C:20](O)(=[O:24])[C:21]([CH3:23])=[CH2:22].C1(C=CC(O)=CC=1)O.O.C1(C)C=CC(S(O)(=O)=O)=CC=1>C1(C)C=CC=CC=1>[OH:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][CH2:9][O:10][C:20](=[O:24])[C:21]([CH3:23])=[CH2:22])=[CH:4][C:3]=1[N:11]1[N:15]=[C:14]2[CH:16]=[CH:17][CH:18]=[CH:19][C:13]2=[N:12]1 |f:3.4|
|
Name
|
|
Quantity
|
150 g
|
Type
|
reactant
|
Smiles
|
OC1=C(C=C(C=C1)CCO)N1N=C2C(=N1)C=CC=C2
|
Name
|
|
Quantity
|
55 mL
|
Type
|
reactant
|
Smiles
|
C(C(=C)C)(=O)O
|
Name
|
|
Quantity
|
2.4 g
|
Type
|
reactant
|
Smiles
|
C1(O)=CC=C(O)C=C1
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Name
|
|
Quantity
|
2 L
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
monohydrate
|
Quantity
|
2.7 g
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with a Dean and Stark receiver
|
Type
|
TEMPERATURE
|
Details
|
After 1.5 hours of refluxing the mixture
|
Duration
|
1.5 h
|
Type
|
CUSTOM
|
Details
|
Approximately 10 ml of water was collected (theoretical: 10.6 g)
|
Type
|
ADDITION
|
Details
|
Another 1 g of p-toluenesolfonic acid monohydrate was added
|
Type
|
WAIT
|
Details
|
the reflusing was continued for another 3 hours
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling the reaction mixture, it
|
Type
|
WASH
|
Details
|
was washed with aqueous sodium hydrogen carbonate solution, water, 5% hydrochloric acid and water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried with anhydrons magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
chromatographed through an alumina (Fisher, 80-200 mesh) column
|
Type
|
CUSTOM
|
Details
|
After evaporation of the solvent
|
Type
|
CUSTOM
|
Details
|
the residue was recrystallized
|
Type
|
DISTILLATION
|
Details
|
from distilled methanol twice
|
Reaction Time |
15.5 h |
Name
|
|
Type
|
|
Smiles
|
OC1=C(C=C(C=C1)CCOC(C(=C)C)=O)N1N=C2C(=N1)C=CC=C2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |